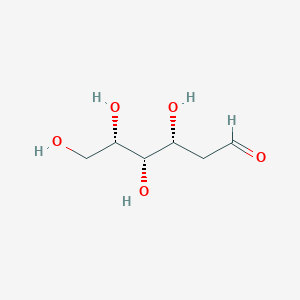
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is a stereoisomer of a hexose sugar. It is a derivative of glucose, characterized by its four hydroxyl groups and an aldehyde group. This compound is significant in various biochemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of glucose derivatives under controlled conditions. The reaction typically requires specific catalysts and reagents to ensure the correct stereochemistry is maintained.
Industrial Production Methods
On an industrial scale, the production of this compound often involves enzymatic processes. Enzymes such as glucose oxidase can be used to selectively oxidize glucose to produce the desired compound. This method is preferred due to its efficiency and specificity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.
Biology
In biological research, this compound is used to study carbohydrate metabolism and enzyme specificity. It serves as a model compound for understanding the behavior of hexose sugars in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their roles in treating metabolic disorders and as potential drug candidates.
Industry
Industrially, this compound is used in the production of various biochemicals and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. Its molecular targets include enzymes such as glucose oxidase and hexokinase, which play crucial roles in glucose metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose: A common hexose sugar with similar structural features but different stereochemistry.
Galactose: Another hexose sugar with a different arrangement of hydroxyl groups.
Mannose: A hexose sugar with a different stereochemical configuration.
Uniqueness
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its role in various metabolic pathways make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H12O5 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6+/m1/s1 |
InChI-Schlüssel |
VRYALKFFQXWPIH-SRQIZXRXSA-N |
Isomerische SMILES |
C(C=O)[C@H]([C@@H]([C@H](CO)O)O)O |
Kanonische SMILES |
C(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


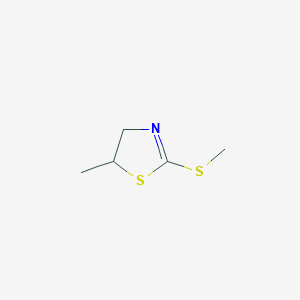
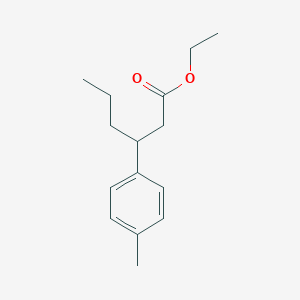
![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
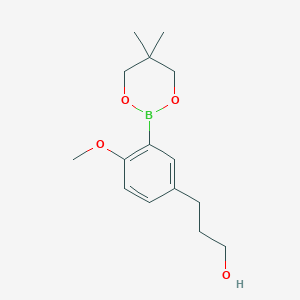
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)

![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
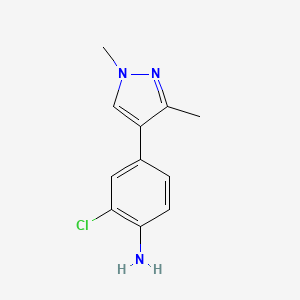
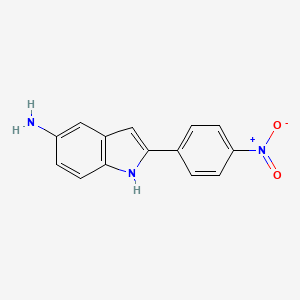
![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)

![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
